Cas no 863991-26-8 (2,1,3-BENZOTHIADIAZOLE, 4-[(AMINOOXY)METHYL]-)
![2,1,3-BENZOTHIADIAZOLE, 4-[(AMINOOXY)METHYL]- structure](https://ja.kuujia.com/scimg/cas/863991-26-8x500.png)
2,1,3-BENZOTHIADIAZOLE, 4-[(AMINOOXY)METHYL]- 化学的及び物理的性質
名前と識別子
-
- 2,1,3-BENZOTHIADIAZOLE, 4-[(AMINOOXY)METHYL]-
- o-[(2,1,3-benzothiadiazol-4-yl)methyl]hydroxylamine
- EN300-6254867
- 863991-26-8
-
- インチ: InChI=1S/C7H7N3OS/c8-11-4-5-2-1-3-6-7(5)10-12-9-6/h1-3H,4,8H2
- InChIKey: PILVTQKRJAFOTO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 181.03098303Da
- どういたいしつりょう: 181.03098303Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 89.3Ų
2,1,3-BENZOTHIADIAZOLE, 4-[(AMINOOXY)METHYL]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6254867-0.25g |
O-[(2,1,3-benzothiadiazol-4-yl)methyl]hydroxylamine |
863991-26-8 | 0.25g |
$749.0 | 2023-05-29 | ||
Enamine | EN300-6254867-1.0g |
O-[(2,1,3-benzothiadiazol-4-yl)methyl]hydroxylamine |
863991-26-8 | 1g |
$1515.0 | 2023-05-29 | ||
Enamine | EN300-6254867-0.5g |
O-[(2,1,3-benzothiadiazol-4-yl)methyl]hydroxylamine |
863991-26-8 | 0.5g |
$1181.0 | 2023-05-29 | ||
Enamine | EN300-6254867-0.05g |
O-[(2,1,3-benzothiadiazol-4-yl)methyl]hydroxylamine |
863991-26-8 | 0.05g |
$351.0 | 2023-05-29 | ||
Enamine | EN300-6254867-0.1g |
O-[(2,1,3-benzothiadiazol-4-yl)methyl]hydroxylamine |
863991-26-8 | 0.1g |
$525.0 | 2023-05-29 | ||
Enamine | EN300-6254867-2.5g |
O-[(2,1,3-benzothiadiazol-4-yl)methyl]hydroxylamine |
863991-26-8 | 2.5g |
$2969.0 | 2023-05-29 | ||
Enamine | EN300-6254867-5.0g |
O-[(2,1,3-benzothiadiazol-4-yl)methyl]hydroxylamine |
863991-26-8 | 5g |
$4391.0 | 2023-05-29 | ||
Enamine | EN300-6254867-10.0g |
O-[(2,1,3-benzothiadiazol-4-yl)methyl]hydroxylamine |
863991-26-8 | 10g |
$6512.0 | 2023-05-29 |
2,1,3-BENZOTHIADIAZOLE, 4-[(AMINOOXY)METHYL]- 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
2,1,3-BENZOTHIADIAZOLE, 4-[(AMINOOXY)METHYL]-に関する追加情報
Introduction to 2,1,3-Benzothiadiazole, 4-[(Aminooxy)methyl]- (CAS No. 863991-26-8)
2,1,3-Benzothiadiazole, 4-[(Aminooxy)methyl]-, identified by the Chemical Abstracts Service Number (CAS No.) 863991-26-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiadiazole class, a structural motif known for its broad spectrum of biological activities and utility in drug development. The presence of the (aminooxy)methyl substituent at the 4-position introduces unique reactivity and functionalization possibilities, making it a promising scaffold for further chemical and biological exploration.
The benzothiadiazole core is a fused ring system consisting of a benzene ring, a thiazole ring, and a diazole ring. This arrangement imparts distinct electronic and steric properties to the molecule, which can be modulated by various substituents. In particular, the (aminooxy)methyl group at the 4-position of the benzothiadiazole ring can participate in diverse chemical transformations, including nucleophilic additions, condensation reactions, and coupling processes. These reactivity patterns make this compound a versatile intermediate for synthesizing more complex molecules with tailored biological properties.
Recent advancements in pharmaceutical research have highlighted the potential of benzothiadiazole derivatives as pharmacological agents. These compounds have been investigated for their antimicrobial, antiviral, anti-inflammatory, and anticancer activities. The (aminooxy)methyl moiety in 2,1,3-Benzothiadiazole, 4-[(Aminooxy)methyl]- may enhance its bioactivity by facilitating interactions with biological targets or by serving as a handle for further derivatization. For instance, the amine functionality can be coupled with carboxylic acids via amide bond formation, while the hydroxyl group can engage in hydrogen bonding or participate in metal coordination.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The benzothiadiazole scaffold is well-documented for its ability to modulate enzyme activity and receptor binding. By incorporating the (aminooxy)methyl group, chemists can explore new chemical space while leveraging the known pharmacophoric features of benzothiadiazoles. This approach has been successfully applied in various drug development programs to identify novel lead compounds with improved efficacy and reduced toxicity.
The synthesis of 2,1,3-Benzothiadiazole, 4-[(Aminooxy)methyl]- typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include cyclization reactions to form the benzothiadiazole core followed by functionalization at the 4-position to introduce the (aminooxy)methyl group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for industrial applications in pharmaceutical manufacturing.
In addition to its synthetic utility, this compound has been studied in various preclinical models to assess its biological activity. Preliminary data suggest that derivatives of this scaffold exhibit promising effects on target proteins involved in disease pathways. For example, certain benzothiadiazole derivatives have shown inhibitory activity against kinases and other enzymes implicated in cancer progression. The (aminooxy)methyl group may contribute to these effects by enhancing binding affinity or by influencing molecular conformation.
The development of new therapeutic agents relies heavily on understanding structure-activity relationships (SAR) within specific chemical classes. 2,1,3-Benzothiadiazole, 4-[(Aminooxy)methyl]- serves as an excellent starting point for exploring SAR due to its well-defined core structure and reactive substituent. By systematically modifying other parts of the molecule while keeping the (aminooxy)methyl group intact, researchers can gain insights into which structural features are most critical for biological activity. This information is invaluable for optimizing lead compounds toward clinical development.
The growing interest in heterocyclic compounds like benzothiadiazoles underscores their importance as pharmacological tools. These molecules often exhibit favorable physicochemical properties such as solubility, metabolic stability, and oral bioavailability—key factors for successful drug candidates. The versatility of 2,1,3-Benzothiadiazole, 4-[(Aminooxy)methyl]-, with its combination of a potent scaffold and functionalizable side chain, positions it as a valuable asset in modern drug discovery efforts.
Future research directions may focus on exploring new synthetic routes to this compound and investigating its potential applications in areas beyond traditional pharmaceuticals. For instance, (aminooxy)methyl-substituted benzothiadiazoles could find use in materials science or agrochemicals due to their unique chemical properties. Additionally, advances in computational chemistry may enable faster identification of derivatives with enhanced bioactivity through virtual screening techniques.
In conclusion, 2,1,3-Benzothiadiazole,4-[(Aminooxy)methyl] (CAS No. 863991-26-8) is a structurally interesting compound with significant potential in medicinal chemistry and drug development.* Its combination of a well-studied benzothiadiazole core*and* reactive(aminooxy)methyl*group makes it*an attractive scaffold*for further exploration.* As research continues*to uncover new biological targets*and* synthetic methodologies,*this compound*is likely*to remain*a focal point*for innovation.*
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